2,6-Bis(bromomethyl)anthracene

Catalog No.
S12555510
CAS No.
138308-91-5
M.F
C16H12Br2
M. Wt
364.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6-Bis(bromomethyl)anthracene

CAS Number

138308-91-5

Product Name

2,6-Bis(bromomethyl)anthracene

IUPAC Name

2,6-bis(bromomethyl)anthracene

Molecular Formula

C16H12Br2

Molecular Weight

364.07 g/mol

InChI

InChI=1S/C16H12Br2/c17-9-11-1-3-13-7-16-6-12(10-18)2-4-14(16)8-15(13)5-11/h1-8H,9-10H2

InChI Key

WTDSEDUQRREQLW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC3=C(C=CC(=C3)CBr)C=C2C=C1CBr

2,6-Bis(bromomethyl)anthracene is an organic compound with the molecular formula C16H12Br2. It belongs to the class of polycyclic aromatic hydrocarbons and features two bromomethyl groups attached to the 2 and 6 positions of the anthracene backbone. This compound is characterized by its unique structure, which allows for diverse chemical reactivity and potential applications in various fields, including materials science and medicinal chemistry.

  • Substitution Reactions: The bromomethyl groups can be replaced by various nucleophiles, such as amines or thiols, under mild conditions. This reactivity is crucial for synthesizing derivatives with specific functionalities.
  • Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions for these reactions are less commonly documented.
  • Polymerization: 2,6-Bis(bromomethyl)anthracene can act as a monomer in polymerization reactions, particularly in the formation of larger acenes through directed polymerization techniques .

The synthesis of 2,6-bis(bromomethyl)anthracene typically involves:

  • Bromination of Anthracene: The starting material, anthracene, is subjected to bromination using bromine or other brominating agents in suitable solvents. This process selectively introduces bromomethyl groups at the 2 and 6 positions of the anthracene ring .
  • Recrystallization: Post-synthesis purification often involves recrystallization to achieve the desired purity levels necessary for research applications.

2,6-Bis(bromomethyl)anthracene has a variety of applications:

  • Material Science: Its unique structure allows it to be used as a building block for synthesizing novel materials, including polymers and nanocomposites.
  • Fluorescent Probes: Due to its potential fluorescence properties, it is explored as a fluorescent probe in biological assays and imaging techniques.
  • Chemical Research: It serves as a reagent in various organic synthesis reactions, facilitating the development of more complex organic molecules .

Interaction studies involving 2,6-bis(bromomethyl)anthracene focus on its reactivity with biological molecules such as proteins and nucleic acids. Its ability to form stable complexes makes it valuable for proteomics research and understanding protein interactions. Furthermore, studies on its derivatives have indicated potential DNA crosslinking activity, which could be leveraged for therapeutic applications .

Several compounds share structural similarities with 2,6-bis(bromomethyl)anthracene. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
9,10-DibromoanthraceneLacks bromomethyl groups; has two bromine atomsSimpler structure; used in different chemical contexts
9,10-DichloroanthraceneContains chlorine atoms at positions 9 and 10Different reactivity due to halogen substitution
2,6-DibromoanthraceneSimilar but lacks chlorine atomsDifferent halogen pattern affects reactivity
9,10-Dichloro-2,6-bis(bromomethyl)anthraceneContains both chlorine and bromineUnique dual halogenation enhances reactivity options

Uniqueness: The presence of both bromine and chlorine atoms in 2,6-bis(bromomethyl)anthracene allows for a broader range of chemical modifications compared to its analogs. This dual halogenation provides distinct reactivity patterns that can be exploited in synthetic chemistry and material science .

XLogP3

5.5

Exact Mass

363.92853 g/mol

Monoisotopic Mass

361.93058 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-09-2024

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